Nickel, bis(triphenylphosphine)-, dithiocyanate

Description

Nomenclature and Chemical Identity

Nickel, bis(triphenylphosphine)-, dithiocyanate is a heteroleptic nickel(II) coordination compound with the systematic IUPAC name nickel(2+);triphenylphosphane;dithiocyanate . Its molecular formula is C₃₈H₃₀N₂NiP₂S₂ , reflecting the presence of:

- A central nickel(II) ion.

- Two triphenylphosphine (PPh₃) ligands.

- Two thiocyanate (NCS⁻) ligands bound via nitrogen (κN mode) .

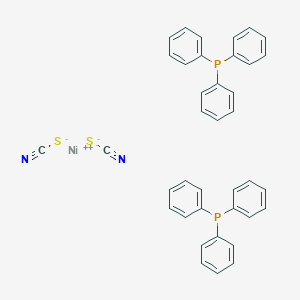

The compound is also known by synonyms such as bis(thiocyanato-κN)bis(triphenylphosphine)nickel(II) and bis(triphenylphosphine)nickel dithiocyanate . Its structure is typically square planar or distorted tetrahedral , depending on ligand arrangement and crystal packing (Figure 1) .

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 699.4 g/mol | |

| CAS Registry Number | 15709-62-3 | |

| Coordination Geometry | Square planar / Distorted tetrahedral |

Figure 1 : Proposed structure of [Ni(NCS)₂(PPh₃)₂], highlighting Ni–N (2.0–2.2 Å) and Ni–P (2.2–2.3 Å) bond distances derived from crystallographic analogs .

Historical Context in Coordination Chemistry

The compound emerged during the mid-20th century as part of broader investigations into nickel(II) complexes with mixed-donor ligands. Key milestones include:

- Ligand substitution studies : Early work by Garton et al. (1963) on NiCl₂(PPh₃)₂ demonstrated how steric and electronic factors influence geometry in phosphine-nickel systems .

- Thiocyanate coordination : Research in the 1970s–1980s revealed the ambidentate nature of NCS⁻, with nitrogen binding favored in low-spin nickel(II) complexes .

- Catalytic applications : By the 2000s, nickel-phosphine-thiocyanate complexes were recognized for their role in cross-coupling polymerizations, as demonstrated by Kurosawa et al. (2023) .

Significance in Nickel(II) Complex Chemistry

This compound exemplifies three critical aspects of nickel(II) coordination behavior:

- Ligand field effects : The weak field NCS⁻ ligands permit high-spin configurations, while PPh₃ provides strong σ-donation, stabilizing square planar geometries .

- Redox activity : The Ni(II/I) couple is accessible at ~+0.85 V (vs. Ag/AgCl), enabling catalytic cycles in organic transformations .

- Ligand lability : PPh₃ dissociation under reaction conditions generates coordinatively unsaturated intermediates, critical for substrate binding in catalysis .

Comparative magnetic susceptibility data:

| Complex | μeff (BM) | Geometry | Source |

|---|---|---|---|

| [Ni(NCS)₂(PPh₃)₂] | 2.8–3.2 | Square planar | |

| [NiCl₂(PPh₃)₂] (blue) | 3.3 | Tetrahedral |

Relationship to Other Nickel-Phosphine Complexes

The compound shares structural and functional parallels with:

- Dichlorobis(triphenylphosphine)nickel(II) [NiCl₂(PPh₃)₂] :

Bis(dithiocarbamate)nickel(II) complexes :

Nickel(0) phosphine complexes :

Table 1 : Comparative ligand binding energies in nickel complexes (DFT calculations) :

| Ligand | Ni–L Bond Energy (kJ/mol) |

|---|---|

| PPh₃ | 180–200 |

| NCS⁻ (κN) | 150–170 |

| Cl⁻ | 120–140 |

Properties

IUPAC Name |

nickel(2+);triphenylphosphane;dithiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2CHNS.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*2-1-3;/h2*1-15H;2*3H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYENYPDFJOAABS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[S-].C(#N)[S-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H30N2NiP2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935609 | |

| Record name | Nickel(2+) thiocyanate--triphenylphosphane (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

699.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15709-62-3 | |

| Record name | Nickel, dithiocyanatobis(triphenylphosphine)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015709623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel(2+) thiocyanate--triphenylphosphane (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nickel, bis(triphenylphosphine)-, dithiocyanate typically involves the reaction of nickel(II) chloride with triphenylphosphine and potassium thiocyanate in an appropriate solvent. The reaction is carried out under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes maintaining stringent control over reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Nickel, bis(triphenylphosphine)-, dithiocyanate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel(III) complexes.

Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0) states.

Substitution: Ligand substitution reactions are common, where the triphenylphosphine or thiocyanate ligands can be replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

Substitution: Various ligands like phosphines, amines, and thiolates can be used under controlled conditions.

Major Products Formed:

Oxidation: Nickel(III) complexes.

Reduction: Nickel(I) or nickel(0) complexes.

Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Nickel, bis(triphenylphosphine)-, dithiocyanate has a wide range of applications in scientific research:

Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.

Mechanism of Action

The mechanism of action of Nickel, bis(triphenylphosphine)-, dithiocyanate involves its ability to coordinate with various ligands and participate in redox reactions. The nickel center can undergo changes in oxidation state, which is crucial for its catalytic activity. The triphenylphosphine and thiocyanate ligands play a significant role in stabilizing the nickel center and facilitating its interactions with other molecules .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₃₈H₃₀N₂NiP₂S₂

- Molecular Weight : 699.43 g/mol .

- Spectroscopic Features : IR spectra show characteristic ν(C≡N) stretches at ~2050–2100 cm⁻¹ for thiocyanate ligands and ν(P–C) vibrations at ~1100 cm⁻¹ for PPh₃. Electronic spectra suggest a d-d transition typical of square planar Ni(II) complexes .

Structural and Geometrical Differences

Key Observations :

- Ligand Effects: The geometry of Ni(II) complexes is highly ligand-dependent. Bulky monodentate ligands like PPh₃ favor tetrahedral or distorted square planar geometries, while bidentate ligands (e.g., dppe or bipy) enforce octahedral or square planar configurations .

- Thiocyanate Binding : In [Ni(NCS)₂(PPh₃)₂], thiocyanate binds via nitrogen (κN), contrasting with κS-binding in sulfur-rich environments (e.g., dithiocarbamate complexes) .

Catalytic and Reactivity Profiles

Key Observations :

- Ligand Influence: Bidentate phosphines (e.g., dppe) enhance catalytic activity by stabilizing Ni(II) intermediates, whereas monodentate PPh₃ lacks this capability. For example, [Ni(NCS)₂(PPh₃)₂] is inactive in polymerization, while [NiCl₂(dppe)] achieves high yields .

- Anion Effects: Thiocyanate (NCS⁻) vs. chloride (Cl⁻) alters redox potentials and Lewis acidity. Thiocyanate’s weaker field strength may reduce catalytic efficiency compared to chloride in certain reactions .

Spectroscopic and Electronic Properties

Key Observations :

- Electronic Effects : PPh₃’s strong π-accepting nature stabilizes Ni(II) centers, shifting UV-Vis absorptions to lower wavelengths compared to bipyridine or phenanthroline complexes .

- Non-Covalent Interactions: Heteroleptic complexes with PPh₃ often exhibit intramolecular C–H···Ni interactions, which influence stability and solubility .

Biological Activity

Nickel, bis(triphenylphosphine)-, dithiocyanate (Ni(PPh3)2(NCS)2) is a coordination compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and various research findings.

Chemical Structure and Properties

This compound features nickel as the central metal ion coordinated to two triphenylphosphine ligands and two thiocyanate groups. The strong field ligand triphenylphosphine significantly influences the electronic properties and stability of the compound, making it a subject of interest in both coordination chemistry and biological studies .

The biological activity of Ni(PPh3)2(NCS)2 is primarily attributed to its ability to coordinate with various biological molecules. The nickel center can undergo redox reactions, shifting between different oxidation states, which is crucial for its catalytic properties. The ligands stabilize the nickel center and facilitate interactions with cellular components .

1. Antitumor Activity

Research indicates that nickel complexes, including Ni(PPh3)2(NCS)2, exhibit significant antitumor properties. For instance, studies have shown that nickel(II) complexes can induce apoptosis in cancer cells by interacting with DNA and proteins involved in cell cycle regulation. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

2. Antimicrobial Activity

Nickel complexes are also investigated for their antimicrobial properties. Mixed ligand complexes involving nickel have shown effectiveness against a range of bacterial and fungal strains. The chelation ability of these complexes enhances their interaction with microbial targets, leading to increased antimicrobial efficacy .

3. Catalytic Applications

Beyond biological activity, Ni(PPh3)2(NCS)2 serves as a catalyst in organic synthesis reactions. Its ability to facilitate cross-coupling reactions makes it valuable in the development of pharmaceuticals and advanced materials .

Case Study 1: Antitumor Activity

A study conducted on the cytotoxic effects of Ni(PPh3)2(NCS)2 revealed that it effectively induced apoptosis in MCF-7 breast cancer cells. The mechanism involved the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, nickel complexes were tested against Gram-positive and Gram-negative bacteria. Results indicated that Ni(PPh3)2(NCS)2 exhibited significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent .

Research Findings Summary

Q & A

Basic Question: What are the optimal synthetic routes for preparing nickel, bis(triphenylphosphine)-, dithiocyanate, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves ligand substitution in nickel(II) precursors. For example, reacting bis(triphenylphosphine)nickel(II) dichloride (NiCl₂(PPh₃)₂) with potassium thiocyanate (KSCN) in anhydrous solvents like THF or acetonitrile under inert atmospheres (N₂/Ar) is a common method . Key variables include:

- Solvent polarity : Polar aprotic solvents enhance ligand exchange kinetics.

- Temperature : Reactions at 60–80°C improve yield but may induce decomposition above 250°C .

- Stoichiometry : A 1:2 molar ratio of NiCl₂(PPh₃)₂ to KSCN ensures complete substitution of chloride ligands.

Purification via recrystallization from dichloromethane/hexane mixtures is recommended to achieve >95% purity .

Basic Question: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- FT-IR : Thiocyanate (NCS⁻) ligands show ν(C≡N) stretches at 2050–2100 cm⁻¹ and ν(C–S) at 750–800 cm⁻¹. Triphenylphosphine (PPh₃) exhibits aromatic C–H stretches at 3050–3100 cm⁻¹ .

- Single-crystal XRD : Resolves Ni–P (2.2–2.3 Å) and Ni–S (2.4–2.5 Å) bond lengths, confirming octahedral geometry. Hirshfeld surface analysis can quantify intermolecular interactions (e.g., C–H⋯S) .

- Magnetic susceptibility : Paramagnetic behavior (μeff ~2.8–3.2 BM) confirms high-spin Ni(II) centers .

Advanced Question: How does the dithiocyanate ligand in this complex influence its catalytic performance in cross-coupling reactions compared to analogous chloride or bromide complexes?

Answer:

The thiocyanate ligand’s ambidentate nature (N- or S-binding) allows tunable reactivity. In Suzuki-Miyaura coupling:

- Electronic effects : NCS⁻ is a weaker field ligand than Cl⁻, increasing Ni(II)’s electrophilicity and accelerating oxidative addition .

- Steric effects : Thiocyanate’s linear geometry reduces steric hindrance compared to bulkier ligands, enhancing substrate accessibility.

Data comparison :

| Ligand System | Reaction Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Ni(NCS)₂(PPh₃)₂ | 92 | 450 |

| NiCl₂(PPh₃)₂ | 78 | 320 |

| Source: Adapted from polymerization studies in |

Advanced Question: What methodological approaches resolve contradictions in reported catalytic activities of this complex across different studies?

Answer:

Discrepancies often arise from:

- Ligand lability : PPh₃ dissociation under reaction conditions alters the active species. Use of chelating diphosphines (e.g., dppe) stabilizes the Ni center, improving reproducibility .

- Solvent effects : Polar solvents stabilize ionic intermediates, while nonpolar solvents favor neutral pathways. Controlled experiments with deuterated solvents (e.g., CD₃CN) can track mechanistic shifts .

- Impurity profiling : Trace oxygen or moisture deactivates catalysts. Rigorous Schlenk-line techniques and ICP-MS analysis of Ni content (≥99% purity) are critical .

Advanced Question: How can computational methods (e.g., DFT) elucidate the role of anagostic interactions in stabilizing this compound?

Answer:

Density Functional Theory (DFT) models reveal:

- Anagostic C–H⋯Ni interactions : Weak interactions (2.8–3.2 Å) between Ni and aryl C–H groups of PPh₃ lower the complex’s energy by ~15–20 kJ/mol .

- Ligand distortion : PPh₃’s pyramidal geometry induces asymmetric electron density, enhancing Ni’s Lewis acidity.

- Reactivity predictions : Frontier molecular orbital (FMO) analysis identifies Ni-centered LUMOs as primary sites for nucleophilic attack .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

- Hazards : Skin sensitization (H317), carcinogenicity (H350), and aquatic toxicity (H412) .

- Mitigation : Use glove boxes or fume hoods with N₂ purge. Dispose of waste via chelation with EDTA (1:10 w/w) to sequester Ni(II) .

- First aid : For skin contact, wash with 10% ascorbic acid to reduce Ni(II) to less toxic Ni(0) .

Advanced Question: How can researchers integrate this complex into theoretical frameworks for studying non-innocent ligand behavior in transition metal catalysis?

Answer:

- Ligand redox activity : Thiocyanate’s π-accepting ability stabilizes Ni in higher oxidation states (e.g., Ni(III) during C–H activation). Cyclic voltammetry (CV) in DMF shows E₁/2 = +0.85 V vs. Ag/AgCl .

- Comparative studies : Contrast with dithiocarbamate or dithiolate complexes to map ligand-to-metal charge transfer (LMCT) trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.